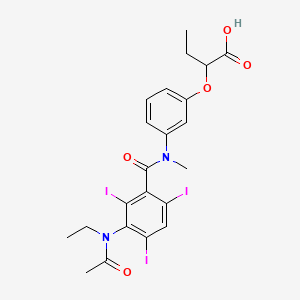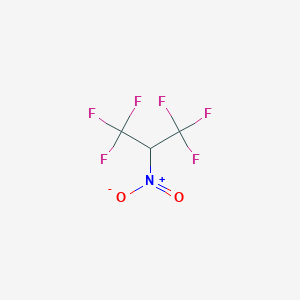
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid is a complex organic compound that features a unique structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the preparation of the core benzamido structure. The process includes:
Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an amine.
Acylation: The amine is then acylated with ethyl acetate to introduce the N-ethylacetamido group.
Coupling: The iodinated benzamido compound is then coupled with phenoxybutyric acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atoms or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the iodine-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study biochemical processes and interactions at the molecular level.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism by which 2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(m-(3-(N-Methylacetamido)-2,4,6-triiodo-N-ethylbenzamido)phenoxy)butyric acid
- 2-(m-(3-(N-Ethylacetamido)-2,4,6-diiodo-N-methylbenzamido)phenoxy)butyric acid
Uniqueness
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid is unique due to the specific arrangement of its functional groups and the presence of three iodine atoms. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
22708-39-0 |
|---|---|
Molekularformel |
C22H23I3N2O5 |
Molekulargewicht |
776.1 g/mol |
IUPAC-Name |
2-[3-[[3-[acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]-methylamino]phenoxy]butanoic acid |
InChI |
InChI=1S/C22H23I3N2O5/c1-5-17(22(30)31)32-14-9-7-8-13(10-14)26(4)21(29)18-15(23)11-16(24)20(19(18)25)27(6-2)12(3)28/h7-11,17H,5-6H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
YGNQNRNWCIJXMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)N(C)C(=O)C2=C(C(=C(C=C2I)I)N(CC)C(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)








![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)

